molecular formula C9H13P B14642315 (3-Phenylpropyl)phosphane CAS No. 54722-11-1

(3-Phenylpropyl)phosphane

Cat. No.: B14642315
CAS No.: 54722-11-1
M. Wt: 152.17 g/mol
InChI Key: YFYQKMNNSHKRPH-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine.

    Substitution: Substituted phosphane derivatives.

Scientific Research Applications

(3-Phenylpropyl)phosphane, also known as diphenyl(3-phenylpropyl)phosphine, is an organophosphorus compound with a phosphorus atom bonded to two phenyl groups and a 3-phenylpropyl group. It has the molecular formula C21H21P and the phosphorus atom can act as a Lewis base, making it suitable for coordination with transition metals. this compound can undergo oxidation reactions to form phosphine oxides, which are valuable intermediates in organic synthesis. Its reactivity is influenced by the steric and electronic properties of the attached phenyl groups, allowing for selective functionalization.

This compound Applications
this compound is primarily used in catalysis and coordination chemistry. Studies on the interactions of this compound with transition metals have revealed insights into its coordination behavior. For instance, it has been shown to stabilize certain oxidation states of metals that are otherwise prone to decomposition. The unique arrangement of phenyl groups allows for effective π-stacking interactions with metal centers, which can influence catalytic performance.

Research into its biological interactions suggests that modifications on the 3-phenylpropyl chain can significantly alter binding affinities to neurotransmitter transporters, highlighting its potential use as a scaffold for drug development.

This compound Comparison Table
Several compounds share structural similarities with this compound. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
TriphenylphosphineThree phenyl groups attached to phosphorusWidely used as a ligand; less sterically hindered
DiphenylethylenephosphineTwo phenyl groups and an ethylene bridgeMore rigid structure; different reactivity profile
DiphenyldimethylphosphineTwo phenyl groups and two methyl groupsIncreased steric hindrance; affects coordination
Bis(2-methylphenyl)phosphineTwo 2-methylphenol groups attachedExhibits different electronic properties

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.

    Diphenylphosphine: Another phosphane compound with similar properties.

    Phenylphosphine: A simpler phosphane compound with a single phenyl group.

Uniqueness

(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.

Properties

CAS No.

54722-11-1

Molecular Formula

C9H13P

Molecular Weight

152.17 g/mol

IUPAC Name

3-phenylpropylphosphane

InChI

InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2

InChI Key

YFYQKMNNSHKRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP

Origin of Product

United States

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